![molecular formula C10H20N2O2 B1501484 Tert-butyl methyl(3-methylazetidin-3-YL)carbamate CAS No. 943060-83-1](/img/structure/B1501484.png)
Tert-butyl methyl(3-methylazetidin-3-YL)carbamate
Overview
Description
Tert-butyl methyl(3-methylazetidin-3-YL)carbamate is a chemical compound with the CAS Number: 1018443-01-0 . It has a molecular weight of 186.25 . The IUPAC name for this compound is tert-butyl 3-methyl-3-azetidinylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl methyl(3-methylazetidin-3-YL)carbamate is 1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
Tert-butyl methyl(3-methylazetidin-3-YL)carbamate is a solid at room temperature . It should be stored at 4°C .Scientific Research Applications
Carbapenem Synthesis : Another study focused on the labile tert-butyldimethylsilyl esters of azetidinones as crucial synthons in the preparation of ylide pyridyl thio esters, intermediates utilized to synthesize a series of carbapenems. The antimicrobial properties and DHP-I susceptibility of these carbapenems were studied, highlighting their potential relevance in drug development (Guthikonda et al., 1987).
Histamine H4 Receptor Ligands : Research into 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) found that systematic modifications of the core pyrimidine moiety and other components led to compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive activity in animal models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Gold(I)-Catalyzed Formation of Oxazolidinones : A study described the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates into 5-methylene-1,3-oxazolidin-2-ones. The mild reaction conditions allow the efficient synthesis of these structures, offering a convenient alternative to other methods (Buzas & Gagosz, 2006).
Hydrogen Bonds in Carbamate Derivatives : A study on two carbamate derivatives revealed an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This highlights the importance of hydrogen bonding in the structural formation of carbamate derivatives (Das et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10/h11H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDWQZXOUCMQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693355 | |
Record name | tert-Butyl methyl(3-methylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(3-methylazetidin-3-YL)carbamate | |
CAS RN |
943060-83-1 | |
Record name | tert-Butyl methyl(3-methylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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